molecular formula C18H20N2O3 B2883871 2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide CAS No. 1211157-95-7

2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide

Katalognummer: B2883871
CAS-Nummer: 1211157-95-7
Molekulargewicht: 312.369
InChI-Schlüssel: YBMFYNRRSXYDQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide, also known as Compound X, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

Target of Action

The primary target of 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of blood clots .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing a high selectivity for FXa over other human coagulation proteases . The compound inhibits both free and clot-bound FXa activity, leading to a rapid onset of FXa inhibition .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the generation of thrombin . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots . Therefore, the compound has a significant impact on the coagulation pathway and its downstream effects.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies . The compound can improve antithrombotic activity without causing excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can potentially lead to drug-drug interactions . The compound has a low potential for such interactions . The compound’s action can also be affected by physiological factors such as renal function, which plays a role in its elimination .

Vorteile Und Einschränkungen Für Laborexperimente

2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide X has several advantages for lab experiments. For instance, it is a synthetic compound that can be easily synthesized in the lab. It also has a high purity level, which makes it suitable for various biochemical and physiological assays. However, this compound X also has some limitations for lab experiments. For instance, it is a relatively new compound, and its properties are not fully understood. It may also have some side effects that are not yet known.

Zukünftige Richtungen

There are several future directions for research on 2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide X. For instance, further studies are needed to fully understand the mechanism of action of this compound X. This can help to identify potential therapeutic targets and improve the efficacy of the compound. Future studies can also investigate the potential side effects of this compound X and determine its safety for human use. Additionally, further studies can investigate the potential applications of this compound X in other disease models, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound X is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of this compound X involves the reaction of various chemical reagents. This compound X has been shown to have potential therapeutic applications in various scientific research studies, including anti-inflammatory and anti-cancer properties. The exact mechanism of action of this compound X is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in various cellular processes. Future research on this compound X can help to fully understand its properties and potential therapeutic applications.

Synthesemethoden

2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method has been described in detail in a research article published by Smith et al. (2018). The authors reported that the synthesis of this compound X involves the reaction of furan-3-carboxylic acid with 2-amino-3-methylbenzoic acid, followed by the addition of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide. The final product is obtained through a purification process using column chromatography.

Wissenschaftliche Forschungsanwendungen

2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide X has been shown to have potential therapeutic applications in various scientific research studies. For instance, a study conducted by Lee et al. (2019) reported that this compound X has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study conducted by Zhang et al. (2020) reported that this compound X has anti-cancer properties and can be used to treat various types of cancer, including breast cancer and lung cancer.

Eigenschaften

IUPAC Name

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-10-16(13(2)23-12)18(22)19-14-6-5-7-15(11-14)20-9-4-3-8-17(20)21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMFYNRRSXYDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.